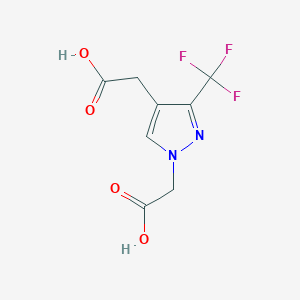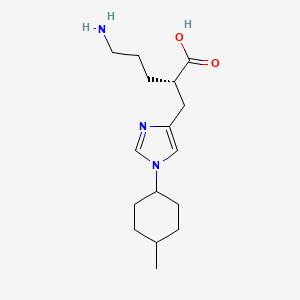![molecular formula C12H17NO B13336021 (2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)
(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Methoxybenzyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-methoxybenzyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Methoxybenzyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Pyrrolidine is reacted with 4-methoxybenzyl chloride in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain (2S)-2-(4-Methoxybenzyl)pyrrolidine in high purity.
Industrial Production Methods
Industrial production of (2S)-2-(4-Methoxybenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(4-Methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced under specific conditions to form different derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Methoxybenzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(4-Hydroxybenzyl)pyrrolidine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-(4-Methylbenzyl)pyrrolidine: Similar structure but with a methyl group instead of a methoxy group.
(2S)-2-(4-Chlorobenzyl)pyrrolidine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S)-2-(4-Methoxybenzyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
QAMFOPPPDHATJR-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H]2CCCN2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
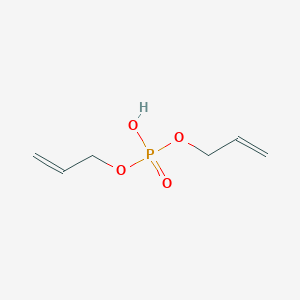
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
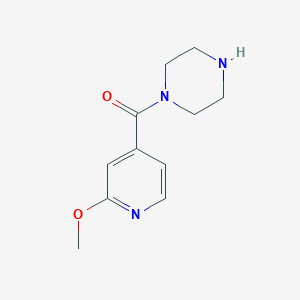
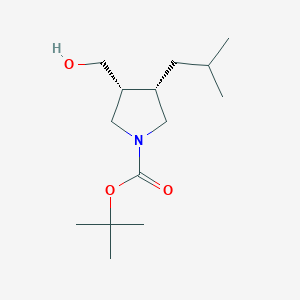
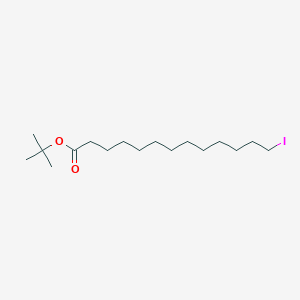


![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)

